molecular formula C38H60O12 B12326154 25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1-->2)-beta-D-xylopyranoside

25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1-->2)-beta-D-xylopyranoside

Cat. No.: B12326154
M. Wt: 708.9 g/mol
InChI Key: SKHJNNFXCKTDBG-UHFFFAOYSA-N
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Description

25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-xylopyranoside is a steroidal saponin compound. Steroidal saponins are a class of natural products known for their diverse biological activities. This compound is isolated from various plant species, including Cordyline fruticosa and Paris quadrifolia . It has garnered interest due to its potential therapeutic properties, particularly in nephroprotective and hepatoprotective applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-xylopyranoside involves multiple steps, including glycosylation reactions. The structure of this compound was elucidated using spectroscopic analysis, including 1D and 2D NMR, and mass spectrometry . The synthetic route typically involves the protection of hydroxyl groups, glycosylation with rhamnopyranosyl and xylopyranosyl donors, and subsequent deprotection steps.

Industrial Production Methods

the extraction from natural sources, such as Cordyline fruticosa leaves, involves the use of aqueous methanolic extraction followed by chromatographic techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-xylopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Glycosylation reactions often involve the use of glycosyl donors and catalysts like Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while glycosylation reactions result in various glycosides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

25(S)-Ruscogenin 1-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-xylopyranoside is unique due to its specific glycosylation pattern, which contributes to its distinct biological activities. Its combination of rhamnopyranosyl and xylopyranosyl moieties differentiates it from other steroidal saponins and enhances its therapeutic potential .

Properties

Molecular Formula

C38H60O12

Molecular Weight

708.9 g/mol

IUPAC Name

2-[4,5-dihydroxy-2-(16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C38H60O12/c1-17-8-11-38(46-15-17)18(2)28-26(50-38)14-24-22-7-6-20-12-21(39)13-27(37(20,5)23(22)9-10-36(24,28)4)48-35-33(30(42)25(40)16-45-35)49-34-32(44)31(43)29(41)19(3)47-34/h6,17-19,21-35,39-44H,7-16H2,1-5H3

InChI Key

SKHJNNFXCKTDBG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1

Origin of Product

United States

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